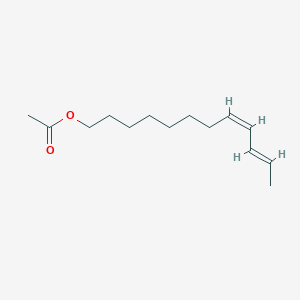

8Z,10E-Dodecadienyl acetate

Descripción

Contextualizing Pheromones and Semiochemicals in Insect Communication

Insects utilize a sophisticated system of chemical cues, known as semiochemicals, to interact with their environment and with each other. researchgate.net These chemical signals are broadly categorized into pheromones, which mediate interactions between individuals of the same species, and allelochemicals, which are involved in interspecific communication. bioprotectionportal.com Pheromones are further classified based on the response they elicit, such as sex pheromones that attract mates, alarm pheromones that signal danger, and trail pheromones that mark paths to food sources. numberanalytics.com This chemical dialogue is fundamental to the survival and reproductive success of most insect species. ncsu.edu

Semiochemicals, including pheromones, are typically small, volatile molecules that can be detected by specialized sensory organs, such as the antennae. numberanalytics.com The specificity of these chemical signals is crucial, with minor variations in molecular structure often leading to significant differences in the behavioral response. numberanalytics.com

Significance of Straight-Chain Lepidopteran Pheromones in Reproductive Isolation and Pest Management

The order Lepidoptera, which includes moths and butterflies, is the second-largest group of insects, with over 150,000 described species. researchgate.netnih.gov A significant portion of these species relies on sex pheromones for mate recognition, a critical factor in maintaining reproductive isolation between closely related species. researchgate.net The vast majority of identified lepidopteran sex pheromones are classified as "Type I," characterized by unbranched, straight chains of 10 to 18 carbon atoms with a terminal functional group, which can be an alcohol, aldehyde, or acetate. researchgate.net

The species-specific nature of these pheromone blends, often consisting of a precise ratio of two or more compounds, is a key mechanism for preventing interbreeding. europa.eueuropa.eu This specificity has been harnessed for practical applications in agriculture and forestry. Synthetic versions of these pheromones are widely used in pest management strategies for monitoring insect populations, mass trapping, and mating disruption. bioprotectionportal.comnih.gov Mating disruption involves permeating an area with a synthetic pheromone to confuse males and prevent them from locating females, thereby reducing the pest population. bioprotectionportal.com

Overview of Dodecadienyl Acetates as Key Pheromone Components across Lepidoptera

Within the diverse array of lepidopteran pheromones, dodecadienyl acetates represent a significant and recurring structural motif. These are C12 acetate esters containing two double bonds. The geometry (Z or E) and position of these double bonds, along with the presence of other minor components, contribute to the specificity of the pheromone signal for different species.

For instance, (Z,Z)-7,9-dodecadienyl acetate is the primary sex pheromone of the European spruce budmoth, Epinotia tedella. nih.gov In contrast, a mixture of (9Z)-9,11-dodecadienyl acetate and (9E)-9,11-dodecadienyl acetate is most attractive to Cosmopterix gemmiferella. nih.gov The compound (E,E)-8,10-dodecadienyl acetate has been identified as an attractant for the pine shoot moth, Rhyacionia rigidana. medchemexpress.comchemicalbook.com These examples highlight the critical role that isomeric and positional variations of dodecadienyl acetates play in the chemical communication systems of numerous lepidopteran species.

Research Trajectories and Current Gaps Pertaining to 8Z,10E-Dodecadienyl Acetate

The specific isomer, this compound, is a component of the sex pheromone of the codling moth, Cydia pomonella, a significant pest of apple and pear orchards worldwide. Research has focused on identifying the complete pheromone blend of this species and developing effective mating disruption and monitoring tools based on synthetic lures.

Propiedades

IUPAC Name |

[(8Z,10E)-dodeca-8,10-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3/b4-3+,6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKDSWPSEFZZOZ-ICWBMWKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C\CCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoisomerism and Structure-activity Relationships of Dodecadienyl Acetates in Pheromone Systems

Geometric Isomers of Dodecadienyl Acetate: Nomenclature and Configuration

Dodecadienyl acetate is a C12 acetate ester containing two double bonds. The positions of these double bonds and their geometric configuration give rise to several isomers. For 8,10-dodecadienyl acetate, the two conjugated double bonds at the 8th and 10th carbon positions can exist in different spatial arrangements, leading to four possible geometric isomers. frontiersin.orggoogle.com

The nomenclature for these isomers uses the E/Z system. The "Z" configuration (from the German zusammen, meaning "together") indicates that the higher-priority substituents on each carbon of the double bond are on the same side. The "E" configuration (from the German entgegen, meaning "opposite") indicates they are on opposite sides. cymitquimica.com For the 8,10-dodecadienyl acetate system, this results in the following four isomers:

(8Z,10E)-Dodecadienyl acetate

(8E,10E)-Dodecadienyl acetate

(8Z,10Z)-Dodecadienyl acetate

(8E,10Z)-Dodecadienyl acetate

Each of these molecules, while sharing the same chemical formula (C14H24O2), has a unique three-dimensional shape that determines its biological role in pheromone systems. alfa-chemistry.compherobase.compherobase.com

Comparative Analysis of Isomeric Roles: 8Z,10E-Dodecadienyl Acetate versus other Dodecadienyl Acetate Isomers (e.g., 8E,10E, 8Z,10Z, 8E,10Z)

The distinct geometry of each 8,10-dodecadienyl acetate isomer leads to highly specific and varied roles within the pheromone blends of different insect species. A single isomer can act as a powerful attractant for one species, a minor synergist for another, and a potent inhibitor for a third. This chemical specificity is crucial for maintaining reproductive isolation between closely related species. frontiersin.orgbiorxiv.org

An isomer that serves as the main, and often most abundant, component of a sex pheromone blend is considered a primary or major component.

(8E,10E)-Dodecadienyl acetate is a primary pheromone component for numerous moth species. It is the main sex attractant for the pea moth (Cydia nigricana) and the filbertworm moth (Melissopus latiferreanus). epa.govresearchgate.net It is also used to combat a range of other destructive insects, including the hickory shuckworm and the gorse pod moth. google.comgoogle.com

(8E,10Z)-Dodecadienyl acetate , often in combination with its EE isomer, is a primary component for the spruce seed moth, Cydia strobilella. Field trials showed that a blend of the EE and EZ isomers in a 6:4 ratio was most effective for trapping. nih.gov Furthermore, this EZ isomer alone is a primary attractant for the moth Cydia jungiella. nih.gov

A blend of (8E,Z)- and (8E,E)-8,10-dodecadienyl acetate acts as the sex pheromone for Cydia splendana in certain geographic locations. frontiersin.org

Minor components are present in smaller quantities but can be essential for the full biological activity of the pheromone blend.

(8E,10E)-Dodecadienyl acetate is present as a minor component in the pheromone gland of the female codling moth, Cydia pomonella, representing less than 1% of the total pheromone. researchgate.net Despite its low quantity, it elicits a strong antennal response in males. researchgate.net

Synergists are compounds that, while having little to no attractive activity on their own, significantly enhance the response to the primary pheromone component(s).

In Cydia splendana, the (E,E) isomer acts as a pheromone synergist, augmenting the attraction of males to the primary component, the (E,Z) isomer. frontiersin.org

For the codling moth (Cydia pomonella), (8E,10E)-dodecadienyl acetate can act as a synergist when added to the main pheromone component at low ratios, enhancing the male response. researchgate.net

Antagonists are compounds that reduce or completely block the behavioral response of an insect to its species-specific pheromone. This is a critical mechanism for preventing inter-species mating. frontiersin.org

For the pea moth (Cydia nigricana), which uses (E,E)-8,10-dodecadienyl acetate as its primary pheromone, the other geometric isomers act as potent inhibitors. The addition of even 5% of the (E,Z) , (Z,E) , or (Z,Z) isomers to the main E,E attractant significantly reduces male attraction in field traps. researchgate.net Isomerization of the E,E isomer over time can lead to a decline in trap effectiveness due to the formation of these antagonistic isomers. researchgate.net

In the case of the codling moth, the role of (8E,10E)-dodecadienyl acetate is dose-dependent. While it acts as a synergist at low levels, it becomes an antagonist at higher ratios, inhibiting male attraction. researchgate.net The attraction of the codling moth to its pheromone is also strongly reduced by the pheromone of the pear moth, which is codlemone acetate. biorxiv.org

Interactive Data Table: Roles of 8,10-Dodecadienyl Acetate Isomers in Select Moth Species

| Insect Species | Primary Pheromone Component(s) | Role of Other Isomers | Reference(s) |

| Pea Moth (Cydia nigricana) | (8E,10E) | (8Z,10E), (8E,10Z), (8Z,10Z) are antagonists. | researchgate.net |

| Codling Moth (Cydia pomonella) | (8E,10E)-dodecadien-1-ol (Codlemone) | (8E,10E)-dodecadienyl acetate is a minor component; acts as a synergist at low ratios and an antagonist at high ratios. | researchgate.net |

| Cydia splendana | (8E,10Z) | (8E,10E) is a synergist. | frontiersin.org |

| Spruce Seed Moth (Cydia strobilella) | Blend of (8E,10E) and (8E,10Z) | N/A | nih.gov |

| Cydia jungiella | (8E,10Z) | N/A | nih.gov |

| Filbertworm Moth (Melissopus latiferreanus) | (8E,10E) | N/A | epa.gov |

Synergists in Pheromone Blends

Molecular Determinants of Biological Activity: Conformational Flexibility and Receptor Interactions

The varied biological activities of dodecadienyl acetate isomers are ultimately determined at the molecular level, specifically through their interaction with olfactory receptors (ORs) located on the antennae of male moths. frontiersin.org These receptors are typically G protein-coupled receptors that trigger a neural signal upon binding with a specific ligand (the pheromone molecule). usda.gov

The process begins when pheromone molecules are captured from the air and transported through the aqueous lymph of the antennal sensilla by pheromone-binding proteins (PBPs). researchgate.net The precise three-dimensional shape, or conformation, of the pheromone isomer is critical for it to fit into the binding pocket of a specific olfactory receptor, much like a key fits into a lock. frontiersin.org

When a receptor binds its matching isomer, it initiates a specific signal cascade that the insect's brain interprets as "mate." usda.gov Conversely, when a neuron tuned to an antagonist isomer is stimulated, it can trigger an inhibitory signal that blocks the attraction pathway. frontiersin.org This exquisite molecular specificity allows different species to use the same small set of four isomers in unique ratios and combinations to create highly specific communication channels, ensuring reproductive success and preventing hybridization. frontiersin.org

Biosynthesis of 8z,10e-dodecadienyl Acetate in Lepidopteran Systems

Enzymatic Pathways for Fatty Acid Derivatization to Pheromone Precursors

The journey from primary metabolism to a specific pheromone molecule begins with the de novo synthesis of saturated fatty acids, primarily palmitic acid (16:acyl) and stearic acid (18:acyl), from acetyl-CoA. frontiersin.org This fundamental process is catalyzed by acetyl-CoA carboxylase and fatty acid synthase. frontiersin.org The resulting fatty acyl-CoAs are then channeled into the pheromone biosynthetic pathway, where they undergo a series of modifications.

Key enzymatic steps in the formation of pheromone precursors include:

Desaturation: Specific desaturase enzymes introduce one or more double bonds at precise locations and with specific stereochemistry into the fatty acyl chain. nih.govgoogle.com

Chain-Shortening: Limited β-oxidation can occur, trimming the carbon chain of the fatty acyl precursor to the required length for the final pheromone. researchgate.netscribd.com For instance, the biosynthesis of 12-carbon pheromones like dodecadienyl acetate often involves the chain-shortening of a 16-carbon precursor like palmitic acid. researchgate.net

Reduction: Fatty acyl-CoA reductases (FARs) convert the fatty acyl precursors into their corresponding alcohols. frontiersin.orgbiorxiv.org This is a critical step, as the resulting fatty alcohol can be a final pheromone component itself or a direct precursor to aldehydes or acetate esters. researchgate.net

In the case of 8Z,10E-dodecadienyl acetate, the pathway would involve the formation of a C12 fatty acid, followed by specific desaturations to create the 8Z,10E conjugated diene system. This dienoic acyl precursor is then reduced to the corresponding alcohol, (8Z,10E)-dodecadien-1-ol, before the final acetylation step.

Desaturase Enzymes: Characterization and Stereospecificity in Dienyl Acetate Formation

Acyl-CoA desaturases are pivotal enzymes in pheromone biosynthesis, as they are largely responsible for the vast structural diversity of pheromone molecules observed in Lepidoptera. nih.gov These enzymes introduce double bonds into the fatty acyl chain, and their unique specificities for substrate chain length, double bond position (regiospecificity), and geometry (stereospecificity) are crucial for generating species-specific signals. nih.gov

Insect desaturases are membrane-bound enzymes located in the endoplasmic reticulum and are homologous to the ancestral Δ9 acyl-CoA desaturases found across various organisms. nih.gov Within Lepidoptera, a novel Δ11-desaturase subfamily has evolved and expanded, contributing significantly to the production of the unique unsaturated pheromone components that characterize many moth species. nih.gov Some desaturases are bifunctional, capable of catalyzing more than one reaction in the biosynthetic sequence. For example, in Spodoptera littoralis, a single Δ11 desaturase has been shown to possess both Δ11 and Δ10,12 desaturation activities, enabling it to produce a conjugated dienoic acid from a monounsaturated precursor. science.gov

The formation of conjugated dienes often requires unusual desaturase activities. The biosynthesis of the closely related (E,E)-8,10-dodecadienol, the primary sex pheromone of the codling moth, Cydia pomonella, provides a key example of such novel activity. researchgate.net Studies using deuterium-labeled fatty acids demonstrated that its biosynthesis involves the chain shortening of palmitic acid to dodecanoic acid. researchgate.net This saturated C12 acid then undergoes an uncommon E9 desaturation to form (E)-9-dodecenoic acid. researchgate.net A subsequent desaturation step converts this monoene intermediate into the conjugated (E,E)-8,10-dienoyl precursor. researchgate.net This indicates a bifunctional desaturase capable of first introducing an E9 double bond and then an E10 double bond with rearrangement to form the conjugated system. researchgate.net

While the specific desaturase for this compound has not been fully characterized in all species, the pathway in C. pomonella highlights the recruitment of desaturases with novel specificities to create conjugated systems. The formation of the 8Z,10E geometry would similarly depend on a desaturase or set of desaturases with precise stereochemical control.

| Enzyme/Activity | Species | Substrate | Product | Significance |

|---|---|---|---|---|

| E9 Desaturase | Cydia pomonella | Dodecanoic acid | (E)-9-Dodecenoic acid | Unusual desaturation, key step in forming the 8,10-diene system. researchgate.net |

| Δ10,12 Desaturase | Cydia pomonella | (E)-9-Dodecenoic acid | (E,E)-8,10-Dodecadienoic acid | Creates the conjugated double bond system for the pheromone. researchgate.net |

| Δ11/Δ10,12 Desaturase | Spodoptera littoralis | (Z)-11-Tetradecenoic acid | (E,E)-10,12-Tetradecadienoic acid | A bifunctional desaturase that creates a conjugated diene. science.gov |

| Z11 Desaturase | Lampronia capitella | (Z)-9-Tetradecenoic acid | (Z,Z)-9,11-Tetradecadienoic acid | A single enzyme catalyzes both desaturation steps in the biosynthesis of a conjugated diene. nih.gov |

Acetyltransferase Activity in the Terminal Step of this compound Formation

The final step in the biosynthesis of this compound is the esterification of the alcohol precursor, (8Z,10E)-dodecadien-1-ol. This reaction is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (ACT). scribd.com This enzyme transfers an acetyl group from acetyl-CoA to the fatty alcohol, forming the acetate ester pheromone component. scribd.comnih.gov

Despite their crucial role, the identification and characterization of the specific acetyltransferase genes involved in moth pheromone biosynthesis have proven challenging. nih.govplos.orgnih.gov While ACT activity has been demonstrated in pheromone gland extracts, the responsible enzymes have largely remained elusive. nih.govplos.org In some species, particularly within the Tortricidae family, the acetyltransferase has shown specificity for the Z-isomer of monounsaturated fatty alcohol substrates, suggesting that this final enzymatic step can contribute to the precise ratio of components in the final pheromone blend. scribd.com However, in other moth families, the acetyltransferase appears to lack strong substrate specificity. scribd.com The search for these enzymes has led researchers to test candidates from other organisms, such as the yeast acetyltransferase ATF1, which has been shown to efficiently acetylate a range of insect pheromone alcohols in engineered yeast systems. nih.gov

Genetic and Transcriptomic Regulation of Pheromone Biosynthesis

The production of species-specific pheromone blends is tightly regulated at the genetic level. The enzymes involved in the biosynthetic pathway—desaturases, reductases, and acetyltransferases—are encoded by specific genes whose expression is often highly localized to the female's pheromone gland and timed to coincide with sexual maturity. nih.govplos.org

Modern transcriptomic approaches, such as the comparative analysis of gene expression in pheromone glands versus other tissues (e.g., abdominal epidermis), have been instrumental in identifying candidate genes for pheromone biosynthesis. nih.gov By sequencing the messenger RNA (mRNA) present in the pheromone gland, researchers can pinpoint genes that are significantly upregulated and likely involved in the production of pheromones. plos.org This method has successfully identified numerous candidate genes for fatty acyl desaturases (FADs) and fatty acyl reductases (FARs) in various moth species. biorxiv.orgnih.govnih.gov For example, in Spodoptera litura, transcriptome analysis identified 55 candidate genes related to pheromone biosynthesis, with subsequent expression analysis confirming that specific desaturase and reductase genes were predominantly expressed in the pheromone gland. plos.org While this approach has generated long lists of candidate acetyltransferase genes, functional confirmation through heterologous expression has remained a significant bottleneck in many studies. nih.gov

Comparative Biosynthetic Pathways Across Pheromone-Producing Species

While the fundamental steps of fatty acid synthesis, desaturation, chain-shortening, and reduction are common across many Lepidopteran species, the specifics of how conjugated diene acetates are produced can vary. frontiersin.org The evolution of different pheromone blends is driven by variations in the key enzymes, particularly the desaturases.

Cydia pomonella : As discussed, this species utilizes a pathway involving chain-shortening of palmitic acid, followed by a unique E9 desaturation and a subsequent Δ10,12 desaturation to form the (E,E)-8,10-dienol precursor. researchgate.net (8E,10E)-Dodecadienyl acetate is also known to be a minor component of its pheromone blend. sakura.ne.jpresearchgate.net

Spodoptera litura : The major pheromone components are (Z9,E11)-tetradecadienyl acetate and (Z9,E12)-tetradecadienyl acetate. plos.org The biosynthesis of the Z9,E11-diene involves a bifunctional Δ11-desaturase that first acts on a C16 precursor, which is then chain-shortened and subjected to a second desaturation by the same enzyme. science.govuliege.be

Lobesia botrana : The pheromone (7E,9Z)-dodecadienyl acetate is synthesized via a pathway that involves a Δ11-desaturase, chain-shortening, and the action of an additional, still uncharacterized, desaturase that introduces the Δ7 double bond. uliege.be

Lampronia capitella : This primitive moth uses a single Z11-desaturase to perform two sequential desaturation steps to create the (Z,Z)-9,11-tetradecadienoyl intermediate from a C16 precursor. nih.gov

Chemical Synthesis and Stereocontrolled Methodologies for 8z,10e-dodecadienyl Acetate

Historical Development of Synthetic Routes to Dodecadienyl Acetates

A common historical approach involved the use of acetylene intermediates. google.com These methods, while foundational, often produced mixtures of geometric isomers that were difficult to separate. The development of more efficient and selective methods became a priority to enable the practical application of these compounds in pest management. Over the years, research has shifted towards reducing the number of synthetic steps, improving yields, and, most importantly, controlling the stereochemistry of the conjugated diene system. This evolution has led to the adoption of powerful reactions like the Wittig reaction, organometallic coupling reactions, and other convergent strategies that offer greater control and efficiency. google.comtandfonline.com

Stereoselective Synthesis Strategies for 8Z,10E-Dodecadienyl Acetate

The creation of the specific (8Z,10E) conjugated diene system with high isomeric purity is the central challenge in synthesizing this pheromone. Various methodologies have been developed to control the geometry of the double bonds formed.

The Wittig reaction is a cornerstone in the synthesis of alkenes and has been extensively applied to the construction of conjugated diene systems found in pheromones. tandfonline.com By reacting a phosphorus ylide with an aldehyde or ketone, a double bond is formed with predictable, albeit not always perfect, stereochemistry. For the synthesis of (Z,E)-dienes, a common strategy involves the reaction of an (E)-α,β-unsaturated aldehyde with a non-stabilized ylide, which typically favors the formation of a (Z)-double bond. tandfonline.com

One general route involves reacting an (E)-2-alkenal with a suitable phosphorane, which often yields a mixture of (E,Z) and (E,E) isomers. tandfonline.com For example, in the synthesis of the related (7E,9Z)-7,9-dodecadienyl acetate, 9-halo-(2E)-2-nonen-1-al was reacted with n-propylidenetriphenylphosphorane to produce a mixture of isomeric dienes, which were then converted to the acetate. tandfonline.com This approach highlights both the utility and the challenge of the Wittig reaction: its effectiveness in forming the diene system and the subsequent need for purification to isolate the desired isomer. tandfonline.comtandfonline.com

Another strategy involves the reaction of a 2-alkynal with a phosphorane, followed by stereoselective reduction of the triple bond to a (Z)-double bond, for instance, via hydroboration. This method tends to produce a mixture favoring the (Z,Z) and (Z,E) isomers. tandfonline.com

Table 1: Example of Wittig Reaction in Dodecadienyl Acetate Synthesis

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product | Isomeric Purity | Reference |

|---|

Grignard reagents are fundamental in organic synthesis for forming carbon-carbon bonds. In the context of dodecadienyl acetate synthesis, they are often used to build the carbon backbone by coupling with appropriate electrophiles. For instance, a Grignard reagent can be prepared from a halo-alkyne, which is then reacted with an orthoformate to introduce an acetal-protected aldehyde function. tandfonline.com This intermediate can then be elaborated into the final dodecadienyl structure. tandfonline.com

In other synthetic schemes, Grignard reagents are coupled with intermediates to extend the carbon chain. A notable example is a patented two-step process where an organomagnesium reagent (a Grignard reagent) derived from a C6 alkyl chain is coupled with a hexa-1,3-dienyl phosphate intermediate. This is followed by acetylation to yield the final product. This method is advantageous for its scalability and use of common reagents.

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve high selectivity and efficiency. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are particularly powerful for the stereoselective synthesis of conjugated dienes. researchgate.net These methods allow for the precise construction of C(sp²)-C(sp²) bonds.

For example, the synthesis of (8E,10Z)-tetradeca-8,10-dienal, a related pheromone, has been achieved using palladium-catalyzed cross-coupling reactions between alk-1-ynes or alkenyl alanes and corresponding vinyl iodides, yielding products with high stereoisomeric purity (>95%). researchgate.net The Sonogashira cross-coupling, which couples a vinyl halide with a terminal alkyne, is a key step in building the enyne precursor to the conjugated diene. researchgate.net Subsequent stereoselective reduction of the triple bond then yields the desired (Z,E) geometry. Other metals, like copper and iron, have also been used to catalyze coupling reactions in pheromone synthesis. google.comresearchgate.net

Table 2: Organometallic Reactions in Diene Synthesis

| Reaction Type | Catalyst | Reactants | Significance | Reference |

|---|---|---|---|---|

| Sonogashira Cross-Coupling | Palladium | Vinyl iodide and terminal alkyne | Forms key enyne intermediate stereoselectively. | researchgate.net |

| Kumada Cross-Coupling | Iron | Grignard reagent and vinyl halide | Provides an efficient C-C bond formation. | researchgate.net |

Beyond the more traditional methods, several innovative strategies have been developed. Convergent syntheses, where different fragments of the molecule are prepared separately and then joined, are often more efficient for complex targets.

One such approach is olefin metathesis, a powerful reaction for the formation of carbon-carbon double bonds. Ruthenium-based catalysts are commonly used to couple two smaller olefins to form a larger one, and this has been applied to the synthesis of various pheromones. google.com

Another notable method is the Cadiot-Chodkiewicz reaction, which involves the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne to form an unsymmetrical diyne. rsc.org This diyne can then be selectively reduced to the desired (Z,E)-diene.

Organometallic Catalysis in Diene Formation (e.g., Palladium-catalyzed couplings)

Purification and Isomeric Separation Techniques for High-Purity this compound

Given that most synthetic routes produce a mixture of geometric isomers, purification is a critical final step to obtain biologically active this compound. The presence of other isomers can significantly reduce or inhibit the pheromone's effectiveness. google.com

A widely used and effective method for separating diene isomers is column chromatography on silica gel impregnated with silver nitrate (AgNO₃). tandfonline.comtandfonline.com The silver ions form reversible π-complexes with the double bonds, and the strength of this interaction varies depending on the geometry of the diene, allowing for the separation of (E,E), (E,Z), (Z,E), and (Z,Z) isomers. tandfonline.com

For industrial-scale production, fractional distillation under high vacuum is a common purification method. google.com However, this may not be sufficient to separate isomers with very close boiling points.

Another technique involves the use of urea inclusion complexes. google.comscispace.com The linear channels within the crystalline structure of urea can selectively accommodate certain isomers, often the more linear (E,E)-isomer, allowing the desired (E,Z) or (Z,E) isomer to be enriched in the remaining solution. google.com High-performance liquid chromatography (HPLC), particularly on reversed-phase columns, is also an effective tool for both analytical and preparative separation of pheromone isomers. tandfonline.com

Table 3: Purification Techniques for Dodecadienyl Acetate Isomers

| Technique | Principle | Advantage | Reference |

|---|---|---|---|

| Argentation Chromatography (Silica/AgNO₃) | Differential π-complexation of isomers with silver ions. | Excellent separation of all four geometric isomers. | tandfonline.comtandfonline.com |

| Fractional Vacuum Distillation | Separation based on differences in boiling points. | Suitable for large-scale industrial purification. | google.com |

| Urea Inclusion Complexation | Selective crystallization of linear isomers within a urea matrix. | Effective for removing the (E,E) isomer. | google.comscispace.com |

Scale-Up Considerations for Industrial Production of Stereospecific Isomers

The industrial-scale synthesis of this compound, the primary component of the codling moth (Cydia pomonella) sex pheromone, known as codlemone, is a complex undertaking that balances stereochemical purity with economic viability. While numerous synthetic routes are effective in a laboratory setting, transitioning to large-scale production introduces significant challenges related to cost, safety, sustainability, and purification.

A paramount concern is the cost-effective and stereospecific creation of the conjugated (8Z,10E)-diene system. Conventional chemical synthesis of such di-unsaturated pheromones is often intricate and expensive. researchgate.netnih.gov The biological activity of the pheromone is highly dependent on the correct isomeric configuration, and the presence of other isomers can reduce or inhibit its effectiveness.

Synthetic Strategies and Their Industrial Viability:

Several synthetic methodologies have been explored for large-scale production, each with its own set of advantages and limitations.

Cross-Coupling Reactions: Iron-catalyzed cross-coupling reactions have emerged as a promising strategy for eco-friendly and economical synthesis. nih.gov For instance, a key step can involve an iron-mediated coupling between an α,ω-difunctionalized Grignard reagent and a dienyl bromide. nih.gov However, a classic drawback of using dienyl halides as coupling partners is their inherent thermal instability, as they tend to polymerize even at low temperatures, necessitating strict storage and handling conditions. nih.gov Other cross-coupling methods, such as those using palladium catalysts, have also been developed. researchgate.net

Wittig and Related Reactions: The Wittig reaction and its variants are common methods for forming the crucial double bonds. However, controlling the stereochemistry to achieve the desired (Z,E) configuration on an industrial scale can be difficult, often resulting in a mixture of isomers (8E,10E, 8E,10Z, 8Z,10E, and 8Z,10Z) that require complex purification. google.com One patented process, for example, starts from 1,8-octanediol and proceeds through a series of reactions including the use of a Grignard reagent and crotonaldehyde, resulting in a mixture of all four stereoisomers. google.com Surprisingly, this mixture has been found to be effective for mating disruption in large-scale trials. google.com

Olefin Metathesis: Olefin metathesis, utilizing transition metal catalysts like tungsten, molybdenum, or ruthenium, presents another synthetic route for producing insect pheromones. google.com This method can be efficient but relies on specialized and often expensive catalysts. google.com

Biosynthesis and Green Chemistry: To overcome the high costs and environmental concerns of traditional chemical synthesis, significant research has focused on biotechnological production methods. europa.eueuropa.eu These "green chemistry" approaches offer a more sustainable alternative.

Plant-Based Production: Metabolic engineering of the oilseed crop Camelina sativa has been used to create a "plant factory" for producing pheromone precursors. researchgate.netnih.gov By introducing specific genes, researchers have successfully engineered the plant to produce fatty acids that can be converted into codlemone. researchgate.netnih.gov

Yeast Fermentation: Engineered oleaginous yeasts, such as Yarrowia lipolytica, have been developed as cell factories for producing codlemone through the fermentation of renewable feedstocks. europa.eueuropa.eu This approach involves identifying the pheromone synthesis pathways in the insect and replicating them in the yeast. europa.eu While promising for cost-efficient production, challenges remain in optimizing the process and scaling it up. europa.eueuropa.eu

Purification and Economic Factors:

Purification is a critical and often costly step in industrial production. The need for high isomeric purity often necessitates techniques like preparative gas chromatography, which can be impractical for large volumes. bio-conferences.org The development of processes that yield a high ratio of the desired isomer is therefore crucial. For some applications, it has been found that a mixture of isomers can be effective, which simplifies the production process and reduces costs. google.com

Neurobiological Basis of 8z,10e-dodecadienyl Acetate Perception

Olfactory System Anatomy in Lepidoptera Relevant to Pheromone Detection

The primary olfactory organs in moths are the antennae, which are covered in a variety of sensory hairs called sensilla. nih.govlu.se These structures are crucial for detecting chemical cues, including sex pheromones. nih.gov The olfactory system in moths can be broadly divided into a pheromone-sensing system, which is highly specific, and a general odorant-sensing system for detecting other environmental smells like those from host plants. nih.gov

Antennal Sensilla and Olfactory Sensory Neurons (OSNs)

Insects detect chemical signals from their surroundings through olfactory sensilla, which are primarily located on the antennae. mdpi.com These sensilla house olfactory sensory neurons (OSNs), which are responsible for converting chemical stimuli into electrical signals. nih.govmdpi.com Different types of sensilla, such as trichodea, basiconica, and coeloconica, are distinguished by their morphology and are often specialized for detecting particular types of odors. mdpi.comroyalsocietypublishing.orgresearcherslinks.com

Long trichoid sensilla, in particular, are dedicated to pheromone detection in male moths. nih.govmdpi.commdpi.com These hair-like structures contain the dendrites of OSNs bathed in a fluid called sensillar lymph. nih.govmdpi.com Hydrophobic pheromone molecules enter the sensillum through tiny pores in the cuticle and are then transported through the lymph to the OSN dendrites. mdpi.com Each OSN typically expresses a specific type of pheromone receptor, allowing for the fine-tuned detection of individual pheromone components. elifesciences.org For instance, in many moth species, long trichoid sensilla on the male antennae house OSNs that are narrowly tuned to components of the female's sex pheromone blend. nih.govmdpi.com

Table 1: Types of Antennal Sensilla and Their Functions in Lepidoptera

| Sensillum Type | General Function | Specific Role in Pheromone Perception |

| Sensilla Trichodea | Olfaction | Primarily responsible for detecting sex pheromones, especially in males. nih.govmdpi.commdpi.com |

| Sensilla Basiconica | Olfaction | Can be involved in sensing sex pheromones and plant volatiles. mdpi.comresearcherslinks.com |

| Sensilla Coeloconica | Olfaction | Associated with detecting sex pheromones and plant odors. mdpi.comresearcherslinks.com |

| Sensilla Chaetica | Gustatory and Mechanosensory | Generally not involved in pheromone detection. mdpi.comoup.com |

| Sensilla Auricillica | Olfaction | In some species like Cydia pomonella, can house both pheromone and general odorant neurons. mdpi.com |

Pheromone Binding Proteins (PBPs) and Odorant Binding Proteins (OBPs) in Pheromone Solubilization and Transport

Odorant-binding proteins (OBPs) are small, soluble proteins found in the sensillar lymph that surrounds the dendrites of OSNs. nih.govresearchgate.net They are thought to play a crucial role in the initial steps of olfaction by capturing hydrophobic odorant molecules and transporting them to the olfactory receptors. nih.govebi.ac.uk Within the OBP family, two main classes have been identified in insects: pheromone-binding proteins (PBPs) and general odorant-binding proteins (GOBPs). nih.gov

PBPs are specifically associated with pheromone-sensitive neurons and are often expressed in a sex-specific manner, with high concentrations in the male antennae of Lepidoptera. nih.govebi.ac.uknih.gov They are believed to be responsible for the solubilization and transport of sex pheromones across the aqueous sensillar lymph to the pheromone receptors on the dendritic membrane. nih.govfrontiersin.org GOBPs, on the other hand, are associated with general odorant-sensitive neurons and are thought to be involved in the detection of a broader range of volatile compounds. nih.gov

Specificity of 8Z,10E-Dodecadienyl Acetate Binding to Ligand-Binding Proteins

For example, in the codling moth, Cydia pomonella, while the primary pheromone component is (E,E)-8,10-dodecadienol, related acetate compounds are also present and behaviorally active. researchgate.netresearchgate.net Studies have identified PBPs in various moth species that bind to dodecadienyl acetate isomers and other related pheromone components. In Athetis lepigone, a PBP named AlepPBP2 showed a high binding affinity for (Z)-7-dodecenyl acetate and (Z)-9-tetradecenyl acetate. cambridge.org This suggests that specific PBPs have evolved to recognize and bind particular pheromone structures, including acetate esters like this compound, facilitating their transport to the appropriate receptors.

Pheromone Receptors (PRs) and Co-receptors (Orco) in Signal Transduction

The detection of pheromones at the molecular level is mediated by pheromone receptors (PRs), which are transmembrane proteins located on the dendrites of OSNs. mdpi.comelifesciences.org These receptors belong to the odorant receptor (OR) family. elifesciences.org For a functional receptor to form, a specific PR must form a complex with a highly conserved co-receptor known as the odorant receptor co-receptor (Orco). elifesciences.orgresearchgate.netnih.gov This PR/Orco complex functions as a ligand-gated ion channel. mdpi.comfrontiersin.org When a pheromone molecule binds to the PR, it triggers a conformational change in the complex, leading to the opening of the ion channel and the generation of an electrical signal. mdpi.comnih.gov

This initial electrical signal, or receptor potential, is then converted into a series of action potentials that travel along the axon of the OSN to the primary olfactory center of the brain, the antennal lobe. mdpi.com The specificity of the PRs ensures that only the correct pheromone components activate the OSNs, contributing to the precise recognition of the species-specific pheromone blend. frontiersin.org

Electrophysiological Responses to this compound and its Isomers (e.g., Electroantennography (EAG), Electroantennographic Detection (EAD))

In the context of this compound and its isomers, EAG studies on species like the codling moth (Cydia pomonella) have revealed that male antennae are highly responsive to the main pheromone component, (E,E)-8,10-dodecadienol, as well as to related acetate isomers. researchgate.netdiva-portal.org For example, (E,E)-8,10-dodecadienyl acetate elicits significant EAG responses in male codling moths. diva-portal.orgdiva-portal.org These responses indicate that there are populations of OSNs on the antenna that are tuned to detect these acetate compounds. The relative EAG amplitudes in response to different isomers can provide insights into the sensitivity and specificity of the olfactory system for these compounds. colab.ws

Table 2: Relative EAG Responses in Male Cydia pomonella to Dodecadienol and Dodecadienyl Acetate Isomers

| Compound | Relative EAG Response (%) |

| (E,E)-8,10-dodecadienol | 100 |

| (E,E)-8,10-dodecadienyl acetate | ~65 |

| (E,Z)-8,10-dodecadienol | ~79 |

| (Z,E)-8,10-dodecadienol | ~53 |

| (Z,Z)-8,10-dodecadienol | ~39 |

| Data adapted from Bäckman et al., 2000. The responses are shown relative to the main pheromone component, (E,E)-8,10-dodecadienol. |

Tuning Profiles of Olfactory Receptor Neurons to Dodecadienyl Acetate Isomers

While EAG provides a global picture of antennal responses, single-sensillum recording (SSR) allows for the investigation of the tuning profiles of individual OSNs. This technique has revealed that OSNs can be highly specialized, often responding strongly to a single pheromone component.

In the codling moth, SSR studies have identified distinct types of receptor neurons. researchgate.netdiva-portal.org One type of OSN is most sensitive to the main pheromone component, (E,E)-8,10-dodecadienol, but also responds to the geometric isomers of dodecadienyl acetate. researchgate.netdiva-portal.org Another distinct type of receptor neuron has been found that responds to all isomers of dodecadienyl acetate, with the highest sensitivity to the (E,E) isomer, but does not respond to the dodecadienol isomers. researchgate.netdiva-portal.orgresearchgate.net This demonstrates the existence of specialized channels for processing information about different components of the pheromone blend and related compounds. The tuning of these neurons to specific isomers of dodecadienyl acetate, including the 8Z,10E configuration, is fundamental to the moth's ability to interpret the complex chemical signals in its environment, which can include both attractants and antagonists. researchgate.netresearchgate.net

Neural Processing of Pheromone Blends in the Antennal Lobe and Higher Brain Centers

The perception of a specific pheromone component like this compound is rarely an isolated event. In nature, it is typically detected as part of a blend containing multiple pheromone components and various environmental odors, such as those emitted by host plants. The insect brain has evolved sophisticated mechanisms to deconstruct and interpret these complex chemical signals, ensuring an appropriate behavioral response. The primary centers for this processing are the antennal lobe (AL) and subsequently, higher-order regions like the protocerebrum.

Processing in the Antennal Lobe (AL)

The antennal lobe is the first site of olfactory information processing in the insect brain. nih.gov It is composed of distinct spherical neuropils called glomeruli. slu.se Olfactory Receptor Neurons (ORNs) located on the insect's antennae, which are specialized for detecting specific chemical compounds, send their axons to corresponding glomeruli. slu.senih.gov In male moths, a specialized and enlarged region of the AL, known as the Macroglomerular Complex (MGC), is dedicated to processing sex pheromone information. slu.sefrontiersin.org The MGC itself is often subdivided into several glomeruli, each typically receiving input from ORNs tuned to a single, specific component of the female's pheromone blend. slu.senih.gov

Research on the codling moth, Cydia pomonella, a species that utilizes related dodecadienyl compounds for communication, provides significant insights into how blends containing acetates are processed. While the primary pheromone for this species is an alcohol (codlemone, (E,E)-8,10-dodecadien-1-ol), acetate derivatives play crucial roles as synergists or antagonists. researchgate.net Studies have shown that receptor neurons on the male antenna are tuned to both the primary pheromone and its acetate isomers. researchgate.netresearchgate.net

When a blend of a primary pheromone and a compound like a dodecadienyl acetate isomer is encountered, the processing within the AL is not merely additive. Instead, complex interactions occur:

Synergistic and Inhibitory Interactions: Intracellular recordings from projection neurons (PNs)—the output neurons of the AL—in C. pomonella show that blends of pheromone components and plant volatiles can produce both synergistic and inhibitory responses. biologists.comresearchgate.net This indicates that the AL network, through the action of local interneurons (LNs) connecting different glomeruli, actively modifies the incoming signals. nih.gov

Across-Glomerular Pattern: In the codling moth, the processing of sex pheromones is not strictly confined to the MGC. Responses to pheromone components have been recorded in PNs innervating ordinary glomeruli (OGs), which typically process general environmental odors. biologists.com This lack of clear segregation suggests a significant level of interaction and integration between the pheromone and general odor subsystems in this species. biologists.comnih.gov

Center-Surround Processing: Functional imaging studies have revealed a "center-surround" processing mechanism for pheromone-plant volatile blends. nih.gov Stimulation with a blend can cause an enhanced, synergistic response in the core MGC glomeruli (like the cumulus) while simultaneously suppressing activity in the surrounding OGs. nih.govresearchgate.net This sharpens the representation of the relevant blend, likely making it more distinct against a noisy background of other odors.

The following table summarizes the types of neural interactions observed in the antennal lobe of the codling moth when processing blends containing the main pheromone component and other behaviorally active compounds, based on electrophysiological and imaging studies.

| Stimulus | Responding Neuron/Region | Observed Interaction | Reference |

| Blend of Codlemone and Pear Ester | Projection Neurons (PNs) in MGC | Synergistic enhancement of firing rate | oup.com |

| Blend of Codlemone and Pear Ester | Glomeruli surrounding the MGC | Suppressed (inhibitory) response | nih.govresearchgate.net |

| Blend of Codlemone and Dodecanol | Projection Neuron (PN 14) in Cumulus (MGC) | Synergistic effect | biologists.com |

| Pheromone Components | Projection Neurons (PNs) in Ordinary Glomeruli (OGs) | Excitatory responses, indicating across-glomerular processing | biologists.com |

Processing in Higher Brain Centers

The integrated olfactory information from the AL is relayed by projection neurons to higher-order processing centers in the brain, primarily the protocerebrum, which includes the mushroom bodies and the lateral horn. nih.govfrontiersin.orgelifesciences.org It is in these regions that the final perception and decision-making processes are thought to occur.

Several key findings illustrate the role of these higher centers in processing pheromone blends:

Configural Processing: Neurons have been identified in the lateral accessory lobe of the protocerebrum in some moth species that respond specifically to a complete, behaviorally relevant pheromone blend, but not to the individual components when presented alone. nih.gov This demonstrates configural processing, where the blend is treated as a unique "odor object" rather than the sum of its parts.

Spatial Segregation of Information: Research in heliothine moths has shown that information about different pheromone components is spatially organized in the protocerebrum based on their behavioral significance. elifesciences.org Signals representing attraction are sent to different neuropils than signals representing aversion or inhibition. elifesciences.org This anatomical separation provides a clear neural basis for eliciting opposing behaviors.

Ratio-Specific Responses: While the AL begins the process of representing the ratio of components in a blend, the final and more precise interpretation of these ratios is believed to happen in higher-order centers. nih.govfrontiersin.org This allows the insect to distinguish between the species-specific blend and variations that might indicate a different species or a non-receptive female.

Ecological Roles and Behavioral Responses Elicited by 8z,10e-dodecadienyl Acetate

Species-Specific Pheromone Blends Containing 8Z,10E-Dodecadienyl Acetate

The precise composition of a pheromone blend is crucial for species recognition, ensuring that mating efforts are directed towards conspecifics. This compound is a key ingredient in the pheromone cocktails of several moth species.

Identification in Pheromone Gland Extracts of Specific Moth Species

Analysis of pheromone gland extracts has been instrumental in identifying the specific chemical components that female moths release to attract males. Through techniques like gas chromatography coupled with electroantennographic detection (GC-EAD) and gas chromatography-mass spectrometry (GC-MS), researchers have confirmed the presence of this compound in several moth species.

For instance, in the spruce seed moth, Cydia strobilella, (8E,10E)-dodecadienyl acetate and (8E,10Z)-dodecadienyl acetate were identified as the sex pheromone components, with approximately 0.5 picograms of each compound extracted per female. nih.govresearchgate.net Similarly, in the soybean pod borer, Leguminivora glycinivorella, pheromone gland extracts revealed the presence of (8E,10E)-dodecadienyl acetate as the major component, alongside dodecyl acetate and (8E,10Z)-dodecadienyl acetate in smaller ratios. sakura.ne.jp The eastern pine seedworm, Cydia toreuta, also utilizes an isomer of this compound, (E,Z)-8,10-dodecadienyl acetate, as the major component of its sex pheromone. nih.govsakura.ne.jp

Another example is the codling moth, Cydia pomonella, where (E,E)-8,10-dodecadienyl acetate, also known as codlemone acetate, was found in female pheromone gland extracts, albeit at very low levels compared to the main pheromone component. researchgate.netresearchgate.net In the mangrove-associated moth, Centroxena sp., the female pheromone glands contain (8E,10E)-dodecadienyl acetate along with dodecyl acetate. sakura.ne.jp

Table 1: Moth Species with this compound or its Isomers in Pheromone Gland Extracts

| Species | Common Name | Compound(s) Identified |

|---|---|---|

| Cydia strobilella | Spruce Seed Moth | (8E,10E)-dodecadienyl acetate, (8E,10Z)-dodecadienyl acetate nih.govresearchgate.net |

| Leguminivora glycinivorella | Soybean Pod Borer | (8E,10E)-dodecadienyl acetate, dodecyl acetate, (8E,10Z)-dodecadienyl acetate sakura.ne.jp |

| Cydia toreuta | Eastern Pine Seedworm | (E,Z)-8,10-dodecadienyl acetate, (E,E)-8,10-dodecadienyl acetate nih.govsakura.ne.jp |

| Cydia pomonella | Codling Moth | (E,E)-8,10-dodecadienyl acetate researchgate.netresearchgate.net |

| Centroxena sp. | - | (8E,10E)-dodecadienyl acetate, dodecyl acetate sakura.ne.jp |

Contribution as a Key Pheromone Component or Modulator

The role of this compound and its isomers within a pheromone blend can vary from being the primary attractant to a modulator that fine-tunes the behavioral response. In the soybean pod borer, Leguminivora glycinivorella, (8E,10E)-dodecadienyl acetate is the major pheromone component, and when used in synthetic lures, it successfully attracts male moths. sakura.ne.jp For the eastern pine seedworm, Cydia toreuta, field tests confirmed that the (E,Z)-isomer is the major pheromone component, capable of attracting males on its own. nih.gov

In other species, it acts as a crucial part of a multi-component blend. For the spruce seed moth, Cydia strobilella, a specific blend of the (8E,10E)- and (8E,10Z)-isomers is most attractive to males. nih.govresearchgate.net In the case of the codling moth, Cydia pomonella, the acetate isomer acts as a modulator. While the main pheromone component is (E,E)-8,10-dodecadien-1-ol (codlemone), the addition of small amounts of (E,E)-8,10-dodecadienyl acetate can enhance the attraction of males. researchgate.netresearchgate.net

Behavioral Bioassays and Field Studies

To understand the practical ecological role of this compound, researchers employ behavioral bioassays in controlled laboratory settings and trapping studies in the field.

Flight Tunnel Assays for Upwind Orientation and Mating Behaviors

Flight tunnels are valuable tools for observing the detailed behavioral sequences of male moths in response to a pheromone plume. For the oriental fruit moth, Grapholita molesta, flight tunnel assays demonstrated that males exhibit upwind flight towards synthetic pheromone blends containing specific ratios of (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and (Z)-8-dodecenol. cambridge.org These assays also showed a high degree of cross-attraction between males and females from different geographical populations, suggesting a conserved response to the pheromone blend. cambridge.org

In studies on the codling moth, Cydia pomonella, wind tunnel experiments have shown that while the main pheromone component, codlemone, is the primary attractant, the addition of minor components like codlemone acetate can influence the number of males that successfully orient and land at the pheromone source. researchgate.netresearchgate.net The presence of certain isomers at specific ratios can either enhance or disrupt the mating sequence, highlighting the precision of chemical communication. researchgate.netresearchgate.net

Field Trapping Studies for Attractiveness and Species Specificity

Field trapping studies provide the ultimate test of a pheromone's effectiveness in a natural environment. For the spruce seed moth, Cydia strobilella, field trials in Sweden found that a blend of (8E,10E)- and (8E,10Z)-dodecadienyl acetate in approximately a 6:4 ratio was highly attractive to males. nih.govresearchgate.net Interestingly, compounds that were previously reported as attractants for this species in other regions, such as (E)-8-dodecenyl acetate, did not attract any C. strobilella in these studies, indicating geographical variation in pheromone blends. nih.govresearchgate.net

In the case of the eastern pine seedworm, Cydia toreuta, field tests showed that traps baited with the (E,Z)-isomer of 8,10-dodecadienyl acetate caught as many male moths as traps baited with live virgin females, confirming its role as the primary attractant. nih.gov For the soybean pod borer, Leguminivora glycinivorella, synthetic (8E,10E)-dodecadienyl acetate proved to be a highly selective attractant for males in a soybean field. sakura.ne.jp

Table 2: Summary of Field Trapping Studies

| Species | Common Name | Most Attractive Lure Composition |

|---|---|---|

| Cydia strobilella | Spruce Seed Moth | Blend of (8E,10E)- and (8E,10Z)-dodecadienyl acetate (approx. 6:4 ratio) nih.govresearchgate.netresearchgate.net |

| Cydia toreuta | Eastern Pine Seedworm | (E,Z)-8,10-dodecadienyl acetate nih.gov |

| Leguminivora glycinivorella | Soybean Pod Borer | (8E,10E)-dodecadienyl acetate sakura.ne.jp |

| Grapholita molesta | Oriental Fruit Moth | Three-component blend with a specific ratio of (E)-8-dodecenyl acetate cambridge.org |

Interactions with Other Semiochemicals: Synergism and Antagonism in Behavioral Responses

The behavioral response of a male moth is rarely determined by a single compound. Instead, it is the result of complex interactions between different components of the pheromone blend and other environmental chemical cues. These interactions can be synergistic, where the presence of multiple compounds enhances the response, or antagonistic, where one compound inhibits the response to another.

In the codling moth, Cydia pomonella, the interaction between the main pheromone component and its acetate is dose-dependent. At low ratios, (E)-8,(E)-10-dodecadienyl acetate can synergize the male response to codlemone, but at higher ratios, it becomes an antagonist. researchgate.net Wind tunnel tests have shown that the addition of the E,Z isomer of codlemone or codlemone acetate at certain concentrations can increase the number of interrupted upwind flights, effectively reducing mating success. researchgate.net

For the eastern pine seedworm, Cydia toreuta, the addition of the (E,E)-isomer to the primary attractant, the (E,Z)-isomer, slightly increased trap catch, suggesting a synergistic effect, although it was not statistically significant. nih.gov Conversely, the addition of the (Z,Z)-isomer significantly reduced trap catch, demonstrating a clear antagonistic effect. nih.gov

In the oriental fruit moth, Grapholita molesta, while a specific three-component blend is most attractive, variations in the ratio of the (E)-8-dodecenyl acetate component significantly affect male captures. cambridge.org This indicates that the precise balance of components is critical for optimal attraction and that deviations can lead to reduced responses. Furthermore, studies on the turnip moth, Agrotis segetum, have shown that some of its pheromone receptors can respond to both sex pheromone components and behavioral antagonists, such as (Z)-8-dodecenyl acetate, highlighting the complex neural processing involved in distinguishing between attractive and inhibitory signals. frontiersin.orgfrontiersin.orgresearchgate.net

Evolutionary Divergence of Pheromone Communication Systems Involving Dodecadienyl Acetates

The evolution of species-specific chemical communication is a critical factor in reproductive isolation and speciation. In moths, particularly within the Tortricidae family, subtle variations in the composition of sex pheromone blends can lead to the divergence of communication channels and the establishment of new species. Dodecadienyl acetates, including the (8Z,10E)-isomer, are common components in the pheromone blends of many tortricid moths, and the study of their evolutionary pathways provides insight into the mechanisms of speciation.

The subfamily Olethreutinae, for instance, predominantly utilizes 12-carbon compounds in their pheromones, while the Tortricinae subfamily tends to use 14-carbon compounds. researchgate.net This broad phylogenetic pattern highlights a major evolutionary divergence in pheromone biosynthesis. The production of Δ8,Δ10-dodecadienyl acetates is a characteristic feature of the Olethreutinae. frontiersin.org The evolution of the biochemical pathways that produce these specific isomers, often involving a unique Δ9 desaturase that creates an E9 double bond which is then converted into a conjugated system, is a key innovation within this subfamily. researchgate.netd-nb.info

A significant aspect of pheromone evolution is the role of minor components in creating species-specific signals. Closely related species often share major pheromone components but differ in the presence or ratio of minor compounds, which can act as synergists or antagonists. researchgate.net This "fine-tuning" of the pheromone blend is crucial for preventing interbreeding between sympatric species.

For example, the Oriental fruit moth, Grapholita molesta, uses a three-component pheromone blend where (Z)-8-dodecenyl acetate is the major component, supplemented by (E)-8-dodecenyl acetate and (Z)-8-dodecenyl alcohol. tdx.cat The alcohol component, (Z)-8-dodecenyl alcohol, has been shown to be inhibitory to closely related species like Grapholita funebrana and Grapholita prunivora, which use similar ratios of the acetate isomers. tdx.catcambridge.org This demonstrates how a single compound can play a crucial role in maintaining reproductive isolation.

The table below illustrates the differences in pheromone composition among several closely related moth species, highlighting the role of dodecadienyl acetates and other compounds in their divergent communication systems.

| Species | Family, Subfamily | Major Pheromone Component(s) | Key Minor/Inhibitory Component(s) |

| Grapholita molesta (Oriental Fruit Moth) | Tortricidae, Olethreutinae | (Z)-8-Dodecenyl acetate, (E)-8-Dodecenyl acetate | (Z)-8-Dodecenyl alcohol (inhibits related species) tdx.catcambridge.orgcambridge.org |

| Grapholita funebrana (Plum Fruit Moth) | Tortricidae, Olethreutinae | (Z)-8-Dodecenyl acetate, (E)-8-Dodecenyl acetate | Inhibited by (Z)-8-dodecenyl alcohol from G. molesta cambridge.orgcambridge.org |

| Grapholita prunivora (Lesser Apple Worm) | Tortricidae, Olethreutinae | (Z)-8-Dodecenyl acetate, (E)-8-Dodecenyl acetate | Inhibited by a component in G. molesta pheromone cambridge.orgcabidigitallibrary.org |

| Cydia pomonella (Codling Moth) | Tortricidae, Olethreutinae | (E,E)-8,10-Dodecadienol (Codlemone) | - |

| Cydia splendana (Acorn Moth) | Tortricidae, Olethreutinae | Race 1: (E,Z)-8,10-Dodecadienyl acetate, (E,E)-8,10-Dodecadienyl acetate; Race 2: (E,E)-8,10-Dodecadienyl acetate, (Z,E)-8,10-Dodecadienyl acetate frontiersin.org | - |

The evolution of these distinct pheromone blends is driven by changes in the underlying biochemical pathways, particularly the action of fatty acid desaturase (FAD) enzymes. researchgate.netd-nb.info Gene duplication and subsequent functional divergence of these enzymes allow for the production of novel pheromone components. plos.orgplos.org For example, the evolution of the ability to produce Δ8,Δ10 unsaturated compounds in the Olethreutinae is linked to the emergence of a specific FAD gene. d-nb.info

Furthermore, the evolution of the male's response, mediated by specific pheromone receptors in the antennae, must be coordinated with changes in the female's pheromone production. plos.orgmdpi.com This co-evolutionary process ensures that new pheromone signals are successfully received and interpreted by conspecific males, ultimately leading to reproductive success and the reinforcement of species boundaries. The specificity of male moth attraction to different acetate isomers is generally higher than to the analogous alcohols, suggesting that acetates allow for more precise chemical signaling and discrimination. researchgate.net

In some cases, distinct pheromone "races" can exist within a single species, as seen in Cydia splendana. frontiersin.org These races use different isomer blends of 8,10-dodecadienyl acetate and may represent an early stage of speciation, where divergence in the communication system is occurring before other morphological or ecological differences are apparent.

The study of dodecadienyl acetates and their role in the pheromone communication systems of moths provides a compelling model for understanding the evolutionary mechanisms that drive the diversification of species.

Table of Chemical Compounds

| Chemical Name | Abbreviation |

| (8Z,10E)-Dodecadienyl acetate | - |

| (E,E)-8,10-Dodecadien-1-ol | Codlemone |

| (E,E)-8,10-Dodecadienyl acetate | - |

| (E,Z)-8,10-Dodecadienyl acetate | - |

| (E)-8-Dodecenyl acetate | E8-12:Ac |

| (Z)-8-Dodecenyl acetate | Z8-12:Ac |

| (Z)-8-Dodecenyl alcohol | Z8-12:OH |

| (Z,E)-8,10-Dodecadienyl acetate | - |

Analytical Methods for Characterization and Quantification of 8z,10e-dodecadienyl Acetate

Chromatographic Techniques for Purity Assessment and Isomer Resolution

Chromatographic methods are fundamental in separating (8Z,10E)-dodecadienyl acetate from other isomers and impurities.

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like dodecadienyl acetates. When coupled with a Flame Ionization Detector (FID), it provides a robust method for quantifying the components in a sample. The separation is based on the differential partitioning of the analytes between a stationary phase (a high-boiling liquid coated on an inert solid support) and a mobile phase (an inert gas, such as helium).

In the analysis of (8Z,10E)-dodecadienyl acetate, the choice of the GC column is critical for resolving its various geometric isomers. High-polarity capillary columns, such as those with a stationary phase like FFAP (Free Fatty Acid Phase) or specific wax-type columns, are often employed. tandfonline.com The oven temperature program is carefully optimized to achieve baseline separation of the isomers. frontiersin.org For instance, a typical temperature program might start at a lower temperature and gradually ramp up to a higher temperature to elute all compounds of interest. frontiersin.orgusda.gov

The purity of the (8Z,10E)-dodecadienyl acetate can be determined by calculating the peak area percentage of the target compound relative to the total area of all detected peaks. google.com This method is widely used for quality control of synthetic pheromone lures and for analyzing the composition of pheromone gland extracts. frontiersin.orgpnas.org

Table 1: Example GC-FID Parameters for Pheromone Analysis

| Parameter | Value |

| Column | HP-5MS (30.0m x 0.32mm x 0.25µm) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Split Ratio | 30:1 |

| Note: These are example parameters and may vary depending on the specific application and instrumentation. google.com |

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC for the analysis and purification of dodecadienyl acetate isomers. tandfonline.comsakura.ne.jp Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., ODS or C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water), is particularly useful. tandfonline.comsielc.com

In reversed-phase HPLC, the separation is based on the hydrophobicity of the compounds. While HPLC is generally less effective at separating geometric isomers of pheromones compared to GC, it is highly valuable for purification, especially for removing non-volatile impurities. tandfonline.com The retention time in reversed-phase HPLC is influenced by the carbon chain length and the number of double bonds. tandfonline.com For instance, (8E,10E)-8,10-dodecadienyl acetate can be separated from other acetates with different chain lengths or degrees of unsaturation. tandfonline.com The use of a UV detector is common, as the conjugated diene system of (8Z,10E)-dodecadienyl acetate allows for detection at specific wavelengths. tandfonline.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the preliminary analysis and purification of (8Z,10E)-dodecadienyl acetate. diva-portal.org For the separation of geometric isomers, TLC plates impregnated with silver nitrate (AgNO₃) are exceptionally effective. tandfonline.comsakura.ne.jp

The principle behind silver nitrate TLC is the formation of reversible charge-transfer complexes between the silver ions (Ag⁺) on the silica gel and the π-electrons of the double bonds in the unsaturated compound. acs.org The stability of these complexes, and thus the retention of the compound on the plate, depends on the number, position, and configuration of the double bonds. Generally, isomers with a (Z)-configuration form stronger complexes and are retained more strongly (have a lower Rf value) than their (E)-isomer counterparts. This technique allows for the efficient separation of the (8Z,10E) isomer from other geometric isomers like (8E,10E), (8Z,10Z), and (8E,10Z). tandfonline.comsakura.ne.jp The separated spots can be visualized under UV light or by using a spray reagent. scispace.com

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Methods for Structural Elucidation and Isomeric Confirmation

Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of the isomeric identity of (8Z,10E)-dodecadienyl acetate.

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is a powerful tool for identifying and confirming the structure of volatile compounds. nih.govsakura.ne.jp In Electron Impact (EI) mass spectrometry, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. uni-saarland.de The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. libretexts.org

The mass spectrum of (8Z,10E)-dodecadienyl acetate will show a molecular ion peak (M⁺), which confirms its molecular weight. sakura.ne.jp However, the fragmentation pattern is crucial for distinguishing it from other isomers. sakura.ne.jpresearchgate.net While geometric isomers often produce very similar mass spectra, subtle differences in the relative abundances of certain fragment ions can sometimes be used for differentiation. sakura.ne.jp More definitively, the position of the double bonds can be determined through derivatization techniques prior to GC-MS analysis, such as with dimethyl disulfide (DMDS), which forms adducts that produce characteristic fragment ions indicating the original double bond locations. sakura.ne.jpsci-hub.se

Table 2: Key Diagnostic Ions in the EI-Mass Spectrum of Dodecadienyl Acetates

| Ion | Description | Significance |

| M⁺ | Molecular Ion | Confirms the molecular weight of the compound. |

| [M-60]⁺ | Loss of acetic acid | A characteristic fragment for acetate esters. |

| CₙH₂ₙ₋₃⁺, CₙH₂ₙ₋₅⁺ | Alkene and alkyne fragments | The pattern and relative abundance of these fragments can help differentiate positional isomers. sakura.ne.jp |

| Note: The specific m/z values and relative intensities will vary depending on the isomer and the MS instrument conditions. |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the precise stereochemistry of (8Z,10E)-dodecadienyl acetate. tandfonline.comsakura.ne.jp Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

In ¹H NMR, the coupling constants (J-values) between the olefinic protons are diagnostic for the geometry of the double bonds. For the (10E) double bond, a large coupling constant (typically around 15 Hz) is expected between the protons at C10 and C11. The coupling constants for the protons on the (8Z) double bond would be smaller (typically around 10-12 Hz). The chemical shifts of the olefinic protons also provide information about their configuration.

¹³C NMR spectroscopy provides the chemical shift for each carbon atom, which is highly sensitive to the geometry of the double bonds. tandfonline.com The chemical shifts of the allylic carbons (C7 and C12) are particularly informative for assigning the (Z) and (E) configurations of the adjacent double bonds. By comparing the experimental NMR data with that of known standards or with predicted values, the (8Z,10E) stereochemistry can be unambiguously confirmed. nih.govchemecol.org

Mass Spectrometry (MS), particularly Electron Impact Mass Spectrometry (EI-MS) for Isomer Differentiation

Coupled Analytical Techniques (e.g., GC-MS, GC-EAD) for Comprehensive Pheromone Analysis

The definitive analysis of 8Z,10E-dodecadienyl acetate and related semiochemicals is most effectively achieved through the hyphenation of gas chromatography (GC) with powerful detection systems like mass spectrometry (MS) and electroantennographic detection (EAD). This combination allows for the separation of volatile compounds, their structural identification, and the assessment of their biological activity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the chemical identification of pheromone components. The gas chromatograph separates individual compounds from a mixture based on their volatility and interaction with the stationary phase of the analytical column. As each compound elutes, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable manner. The resulting mass spectrum is a unique chemical fingerprint that can be compared against libraries of known compounds for positive identification. For instance, GC-MS analysis has been instrumental in identifying the various components of pheromone gland extracts in species like the soybean pod borer (Leguminivora glycinivorella) and the codling moth (Cydia pomonella), confirming the presence of dodecadienyl acetate isomers and other related compounds. sakura.ne.jpresearchgate.net In the analysis of L. glycinivorella, characteristic mass chromatograms monitoring specific ions (m/z 61, 81, 164, 224) were used to identify (8E,10E)-8,10-dodecadienyl acetate. researchgate.net

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful bioassay that links the chemical information from the GC with a biological response. In this setup, the effluent from the GC column is split into two pathways. One path leads to a standard GC detector (like a Flame Ionization Detector, FID), while the other is directed over an excised insect antenna. researchgate.netpurdue.edu If an eluting compound is biologically active (i.e., a pheromone component), it will trigger a measurable electrical response in the antenna. This response is recorded as an "EAD peak." By comparing the retention times of peaks on the FID and EAD chromatograms, researchers can pinpoint exactly which compounds in a mixture are perceived by the insect. researchgate.netnih.gov

The synergy of GC-EAD and GC-MS is particularly valuable for comprehensive pheromone analysis. GC-EAD first identifies the biologically relevant compounds in a complex extract, and subsequent GC-MS analysis of the same sample determines their chemical structures. This dual approach was used to investigate the sex pheromone of the eastern pine seedworm, Cydia toreuta, where (E,Z)-8,10-dodecadienyl acetate and its (E,E) isomer elicited the highest EAD responses from the male antenna. nih.gov Similarly, in the codling moth, GC-EAD analysis confirmed that male antennae respond to (E,E)-8,10-dodecadienyl acetate, a minor component in the female's pheromone blend. researchgate.net

Table 1: Application of Coupled Analytical Techniques in Pheromone Analysis

| Technique | Principle | Application in Pheromone Analysis | Key Findings Related to Dodecadienyl Acetates |

| GC-MS | Separates volatile compounds (GC) and identifies them based on their mass fragmentation patterns (MS). | Structural elucidation and confirmation of pheromone components in complex mixtures. | Confirmed the structure of (8E,10E)-dodecadienyl acetate in extracts of Leguminivora glycinivorella and related isomers in other species. sakura.ne.jpresearchgate.net |

| GC-EAD | Separates volatile compounds (GC) and uses an insect antenna as a biological detector (EAD) to identify active compounds. | Pinpoints which specific compounds in a gland extract or air sample are biologically relevant to the insect. | Revealed that male Cydia toreuta and Cydia pomonella antennae respond to 8,10-dodecadienyl acetate isomers. researchgate.netnih.gov |

| GC-FID/EAD | Splits the GC effluent between a standard Flame Ionization Detector (FID) and an EAD, allowing simultaneous chemical and biological detection. | Correlates the quantity of a compound (FID) with its biological activity (EAD). | Enabled the observation of a single antennal stimulatory peak corresponding to (E,Z)-8,10-dodecadienyl acetate in C. toreuta extracts. nih.gov |

Trace Analysis and Extraction Protocols from Biological Matrices

The analysis of this compound often involves detecting and quantifying minuscule amounts of the compound from biological sources, such as insect pheromone glands. This requires highly sensitive analytical methods and efficient extraction protocols.

Pheromone glands are the primary source for extracting natural pheromones. The most common method involves the solvent extraction of dissected glands or abdominal tips from virgin female insects. For example, pheromone gland extracts of codling moth females were prepared for analysis by GC-MS and GC-EAD. researchgate.netresearchgate.net These analyses are capable of detecting compounds at the picogram level; research has quantified (E,E)-8,10-dodecadienyl acetate at approximately 1 picogram per female codling moth gland, which constituted only 0.01% of the main pheromone component. researchgate.net

The extraction process typically involves:

Dissection: Carefully removing the pheromone gland or the entire abdominal tip from the insect.

Solvent Extraction: Immersing the dissected tissue in a small volume of a suitable organic solvent, such as hexane or a pentane-ether mixture, for a specific period to draw out the lipophilic pheromone components. purdue.edu